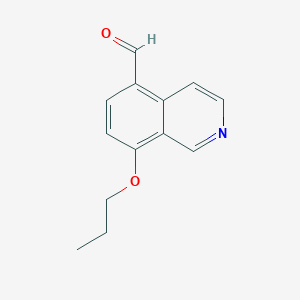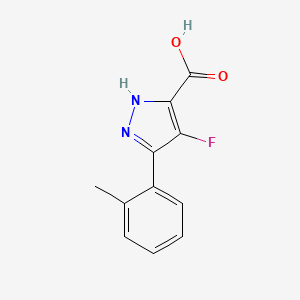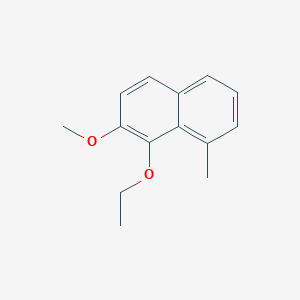
5-Isoquinolinecarboxaldehyde, 8-propoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Propoxyisoquinoline-5-carbaldehyde is an organic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines This compound is characterized by the presence of a propoxy group at the 8th position and an aldehyde group at the 5th position of the isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-propoxyisoquinoline-5-carbaldehyde typically involves the functionalization of isoquinoline derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of isoquinoline derivatives using a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction proceeds under mild conditions, typically at temperatures ranging from 80 to 90°C .
Industrial Production Methods: Industrial production of 8-propoxyisoquinoline-5-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
化学反应分析
Types of Reactions: 8-Propoxyisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 8-Propoxyisoquinoline-5-carboxylic acid.
Reduction: 8-Propoxyisoquinoline-5-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
8-Propoxyisoquinoline-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Isoquinoline derivatives have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical studies.
Industry: Used in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 8-propoxyisoquinoline-5-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The propoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and interaction within biological systems .
相似化合物的比较
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
8-Methoxyquinoline: Similar in structure but with a methoxy group instead of a propoxy group, affecting its reactivity and applications.
8-Chloroquinoline: Contains a chlorine atom, which can significantly alter its chemical properties and biological activity.
Uniqueness: 8-Propoxyisoquinoline-5-carbaldehyde is unique due to the presence of both a propoxy group and an aldehyde group, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .
属性
CAS 编号 |
820237-31-8 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
8-propoxyisoquinoline-5-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-2-7-16-13-4-3-10(9-15)11-5-6-14-8-12(11)13/h3-6,8-9H,2,7H2,1H3 |
InChI 键 |
MLSAOWDKWXGUTF-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C2C=NC=CC2=C(C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11887896.png)
![2-Chlorothiazolo[4,5-h]isoquinoline](/img/structure/B11887900.png)
![9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B11887907.png)
![2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11887920.png)






![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)

![4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11887995.png)
